molecular formula C12H12N2O7 B14259189 N-(3-Nitrobenzoyl)-L-glutamic acid CAS No. 378185-84-3

N-(3-Nitrobenzoyl)-L-glutamic acid

Cat. No.: B14259189
CAS No.: 378185-84-3
M. Wt: 296.23 g/mol
InChI Key: OLOYABCTBQZHEX-VIFPVBQESA-N
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Description

N-(3-Nitrobenzoyl)-L-glutamic acid is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a glutamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrobenzoyl)-L-glutamic acid typically involves the nitration of benzoic acid to produce 3-nitrobenzoic acid, which is then coupled with L-glutamic acid. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts . The resulting 3-nitrobenzoic acid is then reacted with L-glutamic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and coupling reactions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrobenzoyl)-L-glutamic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-(3-Aminobenzoyl)-L-glutamic acid.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-(3-Nitrobenzoyl)-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Nitrobenzoyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitrobenzoyl group with an amino acid moiety This structural feature imparts specific chemical and biological properties that are distinct from other nitrobenzoic acid derivatives

Properties

CAS No.

378185-84-3

Molecular Formula

C12H12N2O7

Molecular Weight

296.23 g/mol

IUPAC Name

(2S)-2-[(3-nitrobenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C12H12N2O7/c15-10(16)5-4-9(12(18)19)13-11(17)7-2-1-3-8(6-7)14(20)21/h1-3,6,9H,4-5H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1

InChI Key

OLOYABCTBQZHEX-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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